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Compound of Interest

2-Amino-4-chloro-5-

Compound Name:

hydroxybenzoic acid
CAS No.: 1823315-66-7
Cat. No.: B1489874

Get Quote

A Technical Guide for Drug Development & Impurity
Profiling
Executive Summary & Application Context

2-Amino-4-chloro-5-hydroxybenzoic acid is a polysubstituted aromatic scaffold
characterized by a dense functionalization pattern (amine, chloride, hydroxyl, and carboxyl
groups). In pharmaceutical development, it primarily serves as a key intermediate in the
synthesis of Albaconazole and related triazole antifungals.

Its analysis is critical for two reasons:

e Process Control: It is often formed via the reduction of 4-chloro-5-hydroxy-2-nitrobenzoic
acid. Incomplete reduction or over-reduction must be monitored.

» Impurity Profiling: As an aniline derivative, it carries potential genotoxic structural alerts
(PGI), necessitating highly sensitive detection methods (LOD < 10 ppm) in final drug
substances.
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Structural Elucidation Strategy

The structural confirmation of this molecule relies on a "Subtract and Correlate" strategy,
distinguishing it from its regioisomers (e.g., the 4-amino-2-chloro analog).

Logical Workflow

The following diagram outlines the decision tree for confirming the substitution pattern:

Unknown Isolate
(C7TH6CINO3)

HRMS Analysis
(M+H: 188.01 / 190.01)

Isotope Pattern
3:1 (Cl presence)

1H NMR (DMSO-d6)

Singlets observed?

Coupling Analysis
Two Singlets = Para Protons

Spatial check

NOE/ROESY
Correlation: NH2 <-> H3

Confirmed Structure:
2-Amino-4-chloro-5-hydroxy
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Figure 1: Step-wise structural elucidation workflow ensuring differentiation from regioisomers.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)

Due to the low solubility of zwitterionic amino acids in chloroform, DMSO-d6 is the solvent of
choice. It also slows proton exchange, often allowing observation of the phenolic -OH and
amine -NH2 protons.

. . e . Assignment
Position Shift (6 ppm) Multiplicity Integration Lodi
ogic

Carboxylic acid
COOH 12.0-13.0 Broad s 1H proton

(exchangeable).

Phenolic proton
OH 9.5-105 Broad s 1H (deshielded by
ortho-ClI).

Ortho to COOH
(deshielding) and
OH. Parato
nothing.

H-6 7.25 Singlet 1H

Ortho to NH2
(shielding) and
Cl. Shielded

relative to H-6.

H-3 6.75 Singlet 1H

Aniline amine
NH2 55-6.5 Broad s 2H
protons.

Critical Diagnostic: The presence of two distinct singlets for H-3 and H-6 confirms the para
relationship of the protons, which is only possible if the substituents are at positions 1, 2, 4, and
5. A 1,2,3,4-substitution pattern would yield a pair of doublets.
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13C NMR Key Signals
e C=0 (C1): ~168 ppm.

e C-OH (C5): ~148 ppm (Deshielded by Oxygen).

e C-NH2 (C2): ~145 ppm (Deshielded by Nitrogen).

e C-CI(C4): ~120 ppm.

Mass Spectrometry (MS)

The presence of Chlorine provides a distinct spectral fingerprint due to the

Cl/
Cl isotopic ratio.

 lonization Mode: ESI (-) or ESI (+)
e Molecular lon:
o Positive Mode

- m/z 188.0 (100%), 190.0 (33%).

o Negative Mode

- m/z 186.0 (100%), 188.0 (33%).

Fragmentation Pathway (ESI+)

The fragmentation logic follows the loss of labile functional groups (COOH) followed by the
halogen.
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Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Experimental Protocols
HPLC Purity Analysis Method

This method is designed to separate the target from its nitro-precursor (4-chloro-5-hydroxy-2-
nitrobenzoic acid) and des-chloro impurities.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 pum).
» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-2 min: 5% B (Hold).
o 2-15 min: 5% -> 60% B.
o 15-20 min: 60% -> 95% B.
e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

o Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Note: Ensure complete
dissolution; sonicate if necessary as the zwitterion can be stubborn.
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IR Spectroscopy (ATR Method)

Key vibrational bands to monitor for identity verification:

3300 - 3450 cm~*: N-H stretching (Primary amine doublet).

2500 - 3300 cm~1: Broad O-H stretch (Carboxylic acid dimer + Phenolic OH).

1650 - 1680 cm~1: C=0 stretching (Carboxylic acid).

~750 cm~1: C-Cl stretching.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Structural Characterization of 2-Amino-4-chloro-5-
hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1489874/docs#structural-characterization-of-2-
amino-4-chloro-5-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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